Cas no 1695741-34-4 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- is a heterocyclic compound featuring a triazinone core substituted with an amino group and a 2-methyl-5-thiazolyl moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of both amino and thiazolyl groups enhances its versatility as a building block for synthesizing biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s stability and synthetic accessibility further support its utility in medicinal chemistry and industrial applications.
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- structure
1695741-34-4 structure
Product Name:1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-
CAS No:1695741-34-4
MF:C7H7N5OS
MW:209.228378534317
CID:5263188
Update Time:2025-10-30

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-
    • Inchi: 1S/C7H7N5OS/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13)
    • InChI Key: FJXZRAHAXSVLDV-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(C2SC(C)=NC=2)=NC1=O

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Additional information on 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl)-

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) (CAS No. 1695741-34-4): An Overview of Its Structure, Synthesis, and Biological Applications

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) (CAS No. 1695741-34-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazinones and features a unique molecular structure that includes an amino group and a thiazole ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.

The molecular formula of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) is C9H9N5OS, with a molecular weight of approximately 231.26 g/mol. The compound is characterized by its planar structure, which facilitates its interaction with biological targets such as enzymes and receptors. The presence of the thiazole ring and the amino group contributes to its potential as a bioactive molecule.

The synthesis of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) typically involves multistep reactions that are carefully optimized to achieve high yields and purity. One common synthetic route involves the condensation of a suitable thiazole derivative with an appropriate amine and a triazine precursor. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the use of hazardous reagents and improving overall sustainability.

In terms of its biological activity, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) has been studied for its potential as an inhibitor of various enzymes involved in disease pathways. For instance, it has shown promising inhibitory activity against kinases, which are key targets in cancer therapy. Kinases play crucial roles in cell signaling pathways that regulate cell growth, division, and survival. By selectively inhibiting specific kinases, this compound can potentially disrupt aberrant signaling cascades that contribute to tumor progression.

Recent research has also explored the anti-inflammatory properties of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl). Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation that can lead to tissue damage and organ dysfunction. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, suggesting its potential as a therapeutic agent for these conditions.

The pharmacokinetic properties of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) have been investigated to understand its behavior in biological systems. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability, which is essential for its use as an oral medication. Additionally, it demonstrates low toxicity in animal models, making it a safe candidate for further clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) in human subjects. Early-phase trials have focused on evaluating its pharmacokinetic properties and tolerability in healthy volunteers. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses. Phase II trials are planned to investigate its therapeutic potential in specific disease indications such as cancer and inflammatory disorders.

The future prospects for 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery to target tissues. These advancements could lead to the development of new drugs that offer improved therapeutic outcomes for patients.

In conclusion, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-methyl-5-thiazolyl) (CAS No. 1695741-34-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable biological properties make it an attractive candidate for drug development. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications, it holds promise for addressing unmet medical needs in various disease areas.

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